molecular formula C12H19N5 B11743186 [(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(1-ethyl-1H-pyrazol-4-yl)methyl]amine

[(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(1-ethyl-1H-pyrazol-4-yl)methyl]amine

Cat. No.: B11743186
M. Wt: 233.31 g/mol
InChI Key: FWFJPQCOESADFN-UHFFFAOYSA-N
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Description

[(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(1-ethyl-1H-pyrazol-4-yl)methyl]amine is a heterocyclic compound that features two pyrazole rings Pyrazoles are five-membered rings containing three carbon atoms and two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(1-ethyl-1H-pyrazol-4-yl)methyl]amine typically involves the reaction of 1,3-dimethyl-1H-pyrazole and 1-ethyl-1H-pyrazole with a suitable amine source under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. The process would be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

[(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(1-ethyl-1H-pyrazol-4-yl)methyl]amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can introduce various functional groups onto the pyrazole rings .

Scientific Research Applications

[(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(1-ethyl-1H-pyrazol-4-yl)methyl]amine has several scientific research applications:

Mechanism of Action

The mechanism of action of [(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(1-ethyl-1H-pyrazol-4-yl)methyl]amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .

Comparison with Similar Compounds

Similar Compounds

    1,3-dimethyl-1H-pyrazole: A precursor in the synthesis of the target compound.

    1-ethyl-1H-pyrazole: Another precursor used in the synthesis.

    Pyrazole derivatives: Various pyrazole derivatives with different substituents on the pyrazole ring[][5].

Uniqueness

[(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(1-ethyl-1H-pyrazol-4-yl)methyl]amine is unique due to its dual pyrazole structure, which imparts specific chemical and biological properties

Properties

Molecular Formula

C12H19N5

Molecular Weight

233.31 g/mol

IUPAC Name

N-[(1,3-dimethylpyrazol-4-yl)methyl]-1-(1-ethylpyrazol-4-yl)methanamine

InChI

InChI=1S/C12H19N5/c1-4-17-8-11(6-14-17)5-13-7-12-9-16(3)15-10(12)2/h6,8-9,13H,4-5,7H2,1-3H3

InChI Key

FWFJPQCOESADFN-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)CNCC2=CN(N=C2C)C

Origin of Product

United States

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